Benzenesulfonic acid, 3-((4-((2-hydroxy-5-methylphenyl)azo)phenyl)azo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((p-((6-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt: is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used primarily as a dye in various industrial applications due to its stability and vibrant color.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-((p-((6-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as 6-hydroxy-m-toluidine, in the presence of nitrous acid. This intermediate is then coupled with another aromatic compound, such as p-aminobenzenesulfonic acid, under alkaline conditions to form the final azo dye.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a pH indicator and in the synthesis of other complex azo dyes. Its stability and color properties make it a valuable tool in analytical chemistry.
Biology: In biological research, the compound is used to stain tissues and cells, aiding in the visualization of cellular structures under a microscope.
Medicine: While not commonly used directly in medicine, derivatives of azo dyes have been explored for their potential antimicrobial and anticancer properties.
Industry: The primary application of this compound is in the textile industry, where it is used to dye fabrics. It is also used in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups. The vivid color arises from the extensive conjugation of the azo groups with the aromatic rings, which allows for the absorption of visible light. In biological systems, the compound can interact with cellular components, leading to staining of tissues and cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- p-((p-((4-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt
- p-((p-((6-Hydroxy-p-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt
- p-((p-((6-Hydroxy-o-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt
Uniqueness: The uniqueness of p-((p-((6-Hydroxy-m-tolyl)azo)phenyl)azo)benzenesulfonic acid monosodium salt lies in its specific substitution pattern, which influences its color properties and reactivity. The presence of the hydroxyl group in the meta position relative to the azo group provides distinct electronic and steric effects, differentiating it from other similar compounds.
Properties
CAS No. |
37820-01-2 |
---|---|
Molecular Formula |
C19H15N4NaO4S |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
sodium;3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C19H16N4O4S.Na/c1-13-5-10-19(24)18(11-13)23-21-15-8-6-14(7-9-15)20-22-16-3-2-4-17(12-16)28(25,26)27;/h2-12,24H,1H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
YXRIYYUUUNFOKK-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.